N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
CAS No.:
VCID: VC10910020
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Molecular FormulaThe molecular formula of N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can be deduced based on its nomenclature:
Key Features
General Synthetic RouteThe synthesis of compounds like N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves:
Optimization ParametersKey parameters in the synthesis include:
Pharmacological PotentialIndole derivatives are known for their diverse biological activities, including:
Drug Design ImplicationsThe structural features of this compound suggest potential as a lead molecule in drug discovery programs targeting enzymes or receptors involved in key pathways. Spectroscopic TechniquesTo confirm the structure of the compound:
Comparative Analysis with Related Compounds
|
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |||||||||||||||
Molecular Formula | C19H18N2O3 | |||||||||||||||
Molecular Weight | 322.4 g/mol | |||||||||||||||
IUPAC Name | N-[(4-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |||||||||||||||
Standard InChI | InChI=1S/C19H18N2O3/c1-12-17(15-5-3-4-6-16(15)21-12)18(22)19(23)20-11-13-7-9-14(24-2)10-8-13/h3-10,21H,11H2,1-2H3,(H,20,23) | |||||||||||||||
Standard InChIKey | LMBJOXMSSKLGLH-UHFFFAOYSA-N | |||||||||||||||
SMILES | CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=C(C=C3)OC | |||||||||||||||
Canonical SMILES | CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=C(C=C3)OC | |||||||||||||||
PubChem Compound | 7160413 | |||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume